tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate
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Overview
Description
“tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate” is a chemical compound with the molecular weight of 262.35 . It is a solid substance and is stored at room temperature . The IUPAC name for this compound is "tert-butyl 1,2,3,4-tetrahydro-2-quinolinylmethylcarbamate" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12-9-8-11-6-4-5-7-13(11)17-12/h4-7,12,17H,8-10H2,1-3H3, (H,17,18)" . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical and Chemical Properties Analysis
As mentioned earlier, “this compound” is a solid substance and is stored at room temperature . .
Scientific Research Applications
Preparation and Reaction Studies
- Tert-Butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate and related compounds have been studied for their chemical reactivity, particularly in Diels-Alder reactions. Such reactions are fundamental in synthetic organic chemistry, used for constructing complex molecular architectures from simpler components (Padwa, Brodney, & Lynch, 2003).
Cyclization and Structural Studies
- The compound has been explored in the context of cyclization reactions, such as amidomercuration-cyclization, which is significant in organic synthesis for creating heterocyclic compounds (Berger & Kerly, 1993).
Corrosion Inhibition
- Derivatives of this compound have been investigated as corrosion inhibitors, particularly for protecting carbon steel in acidic environments. This application is crucial in industrial contexts to prevent material degradation (Faydy et al., 2019).
Synthetic Applications
- Various synthetic methodologies involving this compound have been developed, contributing to the broader field of synthetic organic chemistry. These methods are vital for the efficient production of complex molecules (Talk et al., 2016).
Crystal Structure Analysis
- The crystal structure of related carbamate derivatives has been analyzed to understand the molecular and crystallographic properties. Such studies are essential in materials science and pharmaceutical development (Das et al., 2016).
Catalysis and Polymerization
- This compound derivatives have been used in the development of catalysts for polymerization processes. This application is significant in the field of polymer chemistry and materials science (Wu et al., 2007).
Safety and Hazards
The safety information available indicates that this compound should be handled with caution. The safety pictograms associated with this compound indicate a warning . The hazard statements include H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively.
Mechanism of Action
Target of Action
The primary targets of “tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
It is known that the compound interacts with its targets via non-covalent interactions, such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
It is likely that the compound affects multiple pathways due to its complex structure .
Pharmacokinetics
Given its molecular weight (26235 g/mol) , it is expected to have good oral bioavailability.
Result of Action
As research progresses, more information about the compound’s effects at the molecular and cellular level will become available .
Properties
IUPAC Name |
tert-butyl N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)16-10-12-9-8-11-6-4-5-7-13(11)17-12/h4-7,12,17H,8-10H2,1-3H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGYULDAOAYOAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC2=CC=CC=C2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953903-48-5 |
Source
|
Record name | tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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